molecular formula C28H28BrNO2 B5192637 5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B5192637
M. Wt: 490.4 g/mol
InChI Key: RXHXILJGFGQWFX-UHFFFAOYSA-N
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Description

5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated phenyl group and a benzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Etherification: Formation of the propan-2-yloxy group through a nucleophilic substitution reaction.

    Cyclization: Formation of the benzo[a]phenanthridinone core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzo[a]phenanthridinone core to more oxidized derivatives.

    Reduction: Reduction of the bromine atom to form a hydrogenated derivative.

    Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: As a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-2-(2-PROPYN-1-YLOXY)PHENYL]METHANOL: A related compound with a similar brominated phenyl group but different core structure.

    IMIDAZOLE DERIVATIVES: Compounds containing the imidazole ring, which share some chemical properties with the benzo[a]phenanthridinone core.

Uniqueness

The uniqueness of 5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(5-bromo-2-propan-2-yloxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BrNO2/c1-16(2)32-24-12-10-18(29)13-20(24)27-26-21(14-28(3,4)15-23(26)31)25-19-8-6-5-7-17(19)9-11-22(25)30-27/h5-13,16,27,30H,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHXILJGFGQWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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